N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
Description
This compound features a piperidine core substituted at the 1-position with a furan-3-carbonyl group and at the 4-position with a methyl linker to a 3-(phenylsulfonyl)propanamide moiety.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c23-19(9-13-28(25,26)18-4-2-1-3-5-18)21-14-16-6-10-22(11-7-16)20(24)17-8-12-27-15-17/h1-5,8,12,15-16H,6-7,9-11,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQIDBHVWBESOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the piperidin-4-ylmethylamine: This intermediate can be prepared by reductive amination of 4-piperidone with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.
Coupling reaction: The furan-3-carbonyl chloride is then reacted with piperidin-4-ylmethylamine to form the corresponding amide.
Introduction of the phenylsulfonyl group: This can be done by reacting the intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfonamides.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Amide Scaffolds
(a) Fentanyl Derivatives ()
Examples include:
- N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (para-methylfentanyl)
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
| Feature | Target Compound | Fentanyl Derivatives |
|---|---|---|
| Core Structure | Piperidine | Piperidine |
| Amide Substituent | 3-(Phenylsulfonyl)propanamide | Arylpropanamide (e.g., phenyl, fluorophenyl) |
| Piperidine Substitution | 1-(Furan-3-carbonyl), 4-methyl | 1-(Phenethyl), 4-aryl |
| Key Functional Groups | Sulfonyl, furan | Phenethyl, halogen (e.g., F) |
Key Differences :
- Fentanyl derivatives lack the sulfonyl group and furan ring but share the piperidine-amide backbone. The phenethyl group in fentanyls enhances lipophilicity and opioid receptor binding, while the sulfonyl group in the target compound may improve solubility or alter target specificity .
(b) Sulfonamide-Containing Piperidine Derivatives ()
Examples include:
- (2S)-2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide ()
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide (Related Substance A, )
Key Differences :
- The target compound integrates a furan-3-carbonyl-piperidine system, absent in most sulfonamide derivatives. Related Substance A () shares the phenylsulfonyl-propanamide moiety but replaces the piperidine with a cyano-trifluoromethylphenyl group, likely altering pharmacokinetic properties .
Functional Group Analysis
(a) Sulfonyl Group Impact
- The 3-(phenylsulfonyl) group in the target compound may enhance hydrogen-bond acceptor capacity compared to non-sulfonylated analogs (e.g., fentanyl derivatives). This group is also seen in and compounds, where it improves metabolic stability or binding to serine proteases or kinases .
(b) Furan vs. Aromatic Substituents
- Furan’s lower electron density may reduce off-target binding compared to phenyl rings .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Insights :
- The target compound’s higher hydrogen bond acceptors (due to sulfonyl and furan groups) may improve solubility but reduce blood-brain barrier penetration compared to fentanyl derivatives. Its lower LogP vs.
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C20H23N3O4S
- Molecular Weight : 401.48 g/mol
- CAS Number : 1396716-96-3
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that the compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation, which may contribute to its potential anticancer properties.
- Receptor Modulation : The compound may bind to various receptors, altering their activity and subsequently influencing cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated:
-
Cell Viability Reduction : The compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells.
Cell Line IC50 (µM) A549 (Lung) 15.2 MCF7 (Breast) 10.5
These results suggest that the compound may be a viable candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against several pathogens. Studies have reported:
-
Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
Pathogen MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30
Case Studies
- In Vivo Studies : A study conducted on murine models indicated that administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction in tumor cells.
- Docking Studies : Computational docking studies have revealed that the compound has a high binding affinity for targets involved in cancer progression, suggesting a rational basis for its observed biological activities.
Future Directions
The ongoing research into this compound highlights its potential as a multi-target therapeutic agent. Future studies should focus on:
- Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
Q & A
What are the key considerations for optimizing the synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide?
Basic Research Question
Synthesis optimization requires attention to solvent selection, coupling efficiency, and purification. Evidence from analogous compounds suggests dichloromethane (DCM) or tetrahydrofuran (THF) as optimal solvents for amide bond formation, with triethylamine (TEA) as a catalyst . Stepwise coupling of the furan-3-carbonyl and phenylsulfonyl groups to the piperidine core is critical. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity, validated by HPLC .
How can contradictory reports on the compound’s biological activity be resolved?
Advanced Research Question
Contradictions often arise from assay conditions or structural analogs. For example, minor variations in the sulfonyl group (e.g., phenylsulfonyl vs. benzenesulfonamide) can alter receptor binding . To resolve discrepancies:
- Standardize assays : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition studies.
- Comparative SAR : Test analogs (e.g., replacing furan with thiophene) to isolate functional group contributions .
- Structural validation : Confirm batch-to-batch consistency via NMR and LC-MS to rule out synthetic impurities .
Which analytical techniques are most effective for characterizing structural integrity?
Basic Research Question
A multi-technique approach is essential:
- NMR : 1H/13C NMR identifies piperidine ring conformation and sulfonyl group orientation .
- HPLC : Quantifies purity and detects byproducts (e.g., incomplete coupling intermediates) .
- Mass spectrometry (HRMS) : Validates molecular weight (calc. 458.48 g/mol) and detects degradation products .
- X-ray crystallography : Resolves 3D conformation, critical for docking studies .
What computational strategies predict the compound’s binding affinity to neurological targets?
Advanced Research Question
Molecular dynamics (MD) and QSAR models are key. For example:
- Docking simulations : Use AutoDock Vina to map interactions with sigma-1 receptors, focusing on the furan oxygen’s hydrogen-bonding potential .
- QSAR : Train models on analogs (e.g., piperidinylmethyl derivatives) to correlate logP values with blood-brain barrier permeability .
- Free-energy perturbation (FEP) : Predicts the impact of substituting the phenylsulfonyl group with methylsulfonyl on binding entropy .
How does the compound’s stability under physiological conditions impact in vitro assays?
Advanced Research Question
Instability in PBS (pH 7.4) or serum-containing media can skew IC50 values. Mitigation strategies include:
- Pre-incubation stability tests : Monitor degradation via LC-MS over 24 hours .
- Prodrug design : Acetylate the piperidine nitrogen to enhance half-life .
- Buffer optimization : Use 1% DMSO in assays to minimize aggregation .
What structural analogs are prioritized for structure-activity relationship (SAR) studies?
Basic Research Question
Focus on derivatives with modifications to:
- Furan ring : Replace with thiophene or pyrrole to assess aromatic stacking .
- Sulfonyl group : Test methylsulfonyl vs. phenylsulfonyl for solubility-logP tradeoffs .
- Piperidine substituents : Introduce methyl groups at C-3 to probe steric effects on target engagement .
How can researchers reconcile low in vitro potency with promising in vivo efficacy?
Advanced Research Question
Discrepancies may stem from metabolite activation or off-target effects. Approaches include:
- Metabolite profiling : Identify active metabolites (e.g., hydroxylated furan) via liver microsome assays .
- Target deconvolution : Use CRISPR-Cas9 knockouts to confirm primary vs. secondary targets .
- Pharmacokinetic modeling : Correlate Cmax and AUC with efficacy in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
